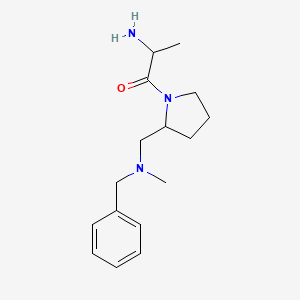
2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl(methyl)amino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl(Methyl)Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl(methyl)amine using a suitable alkylating agent.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, but could include various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be used to study the interactions of pyrrolidine-based molecules with biological targets, such as enzymes or receptors.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one likely involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-((S)-2-((benzylamino)methyl)pyrrolidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-((methylamino)methyl)pyrrolidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-((ethyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
Uniqueness
The presence of both benzyl and methyl groups in 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds. This unique combination can influence its chemical reactivity and biological activity, making it a compound of particular interest for further study.
Propiedades
Fórmula molecular |
C16H25N3O |
|---|---|
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3 |
Clave InChI |
HHYJJFBHESCDTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)

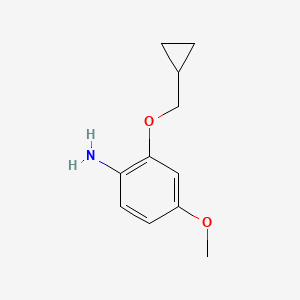
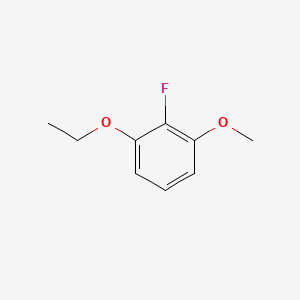
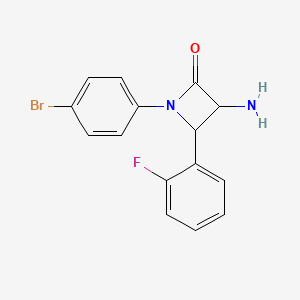
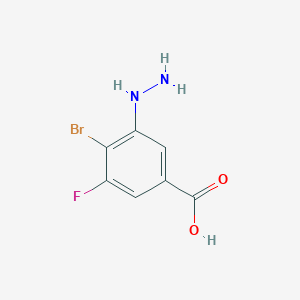
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)

![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
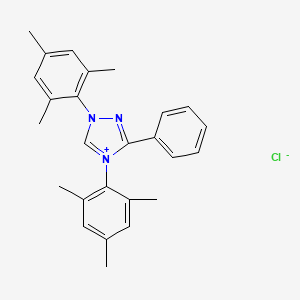
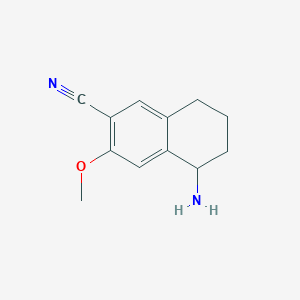
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
